2,4-二甲氧基-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

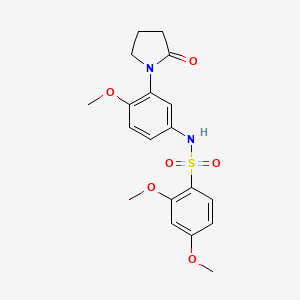

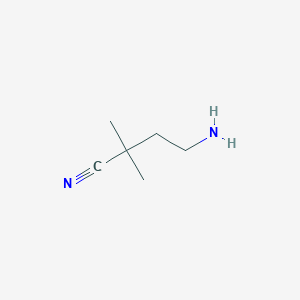

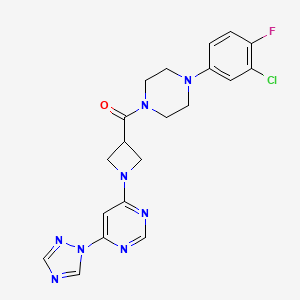

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

科学研究应用

Anti-inflammatory Agents

This compound has been identified as a potential anti-inflammatory agent. It is structurally related to dihydrochalcone derivatives that have shown significant inhibitory activity on edema formation, which is a common symptom of inflammation . Such compounds can be isolated from natural plants like Cyathostemma argenteum and may serve as leads for the development of new anti-inflammatory drugs.

Anticancer Drug Research

Derivatives of this compound, specifically those related to N-(tetrahydroquinolin-1-yl) amide structures, have been studied as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA and is known to play a role in cancer progression. Inhibitors of NF-κB could be useful in anticancer drug research, offering a pathway to novel treatments.

Synthesis of Heterocycles

The compound is useful in the synthesis of various heterocycles, which are rings containing at least two different elements as members of its ring(s) . These heterocycles are important in drug research and development due to their unique biological activities, providing a foundation for the synthesis of pharmaceuticals.

Chemical Synthesis

In chemical synthesis, this compound may be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles . This process involves a tandem Ugi/Robinson-Gabriel reaction sequence, showcasing the compound’s utility in complex organic syntheses.

Molecular Structure Analysis

The sulfonamide group within the compound’s structure has been identified as a possible site for nucleophilic attack due to the negative charges gathered around certain oxygen atoms . This characteristic makes it valuable for studies in molecular structure analysis and reaction mechanism exploration.

Stereocontrolled Synthesis

This compound has been used as a starting reagent in the stereocontrolled total synthesis of complex molecules such as (−)-kendomycin . Such applications highlight its role in the precise and controlled construction of stereochemically complex organic compounds.

属性

IUPAC Name |

2,4-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-14-7-9-18(17(12-14)27-3)28(23,24)20-13-6-8-16(26-2)15(11-13)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYIYIJAFPXCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)

![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)